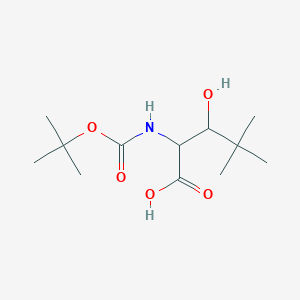

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid (CAS: 1822470-13-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at the β-position, and two methyl substituents at the γ-carbon of the pentanoic acid backbone. Its molecular formula is C₁₆H₂₉NO₅, though a related Fmoc-protected variant (C₂₂H₂₅NO₅) is also documented . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the hydroxyl and dimethyl groups contribute to steric and electronic effects critical for interactions in medicinal chemistry or peptide synthesis.

This compound is synthesized via multi-step protocols involving Boc protection, hydroxylation, and acidification, as exemplified in lithocholic acid derivatives (e.g., compound 22 in , synthesized with 94% yield using NaOH/MeOH and HCl workup) . Applications span anticancer agent precursors and building blocks for bioactive molecules, leveraging its stereochemical complexity and functional versatility.

Properties

IUPAC Name |

3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDNPABVJXKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature . The resulting Boc-protected amine can then be further reacted to introduce the hydroxy and dimethylpentanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Deprotection: TFA in dichloromethane at ambient temperature.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxy group.

Deprotection: Free amine.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves the selective protection and deprotection of the amine group. The Boc group is introduced by nucleophilic addition of the amine to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, resulting in the formation of the free amine . This selective protection allows for the controlled synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid with analogs based on backbone structure, substituents, and biological relevance.

Backbone Variants

Key Observations :

- Pentanoic vs. Propanoic Acid: The target compound’s extended chain (C5 vs. C3) increases hydrophobic interactions, while the iodophenyl group in ’s analogs enhances electrophilicity for kinase inhibition .

- Cyclopentane/Cyclobutane Backbones : Cyclic structures impose conformational constraints, favoring target-specific binding but reducing synthetic flexibility compared to linear chains .

Protecting Group Comparison

Key Observations :

- Boc vs. Fmoc : Boc’s acid lability allows selective deprotection under mild acidic conditions, whereas Fmoc’s base sensitivity enables orthogonal strategies in multi-step syntheses .

- Stability in Biological Systems : Boc-protected analogs (e.g., compound 23 in ) show compatibility with amide coupling reagents (EDCI/HOBt), critical for bioactive molecule assembly .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid, commonly referred to as Boc-DHP (tert-butoxycarbonyl derivative of 3-hydroxy-4,4-dimethylpentanoic acid), is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₃NO₅

- Molecular Weight : 261.31 g/mol

- CAS Number : 929281-86-7

Mechanisms of Biological Activity

The biological activity of Boc-DHP can be attributed to its structural characteristics which allow it to interact with various biological systems. Key mechanisms include:

- Enzyme Inhibition : Boc-DHP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and protein synthesis.

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate cell growth and differentiation, which is crucial in cancer research.

Case Study 1: Enzyme Inhibition

A study investigated the effect of Boc-DHP on the enzyme L-lysine cyclodeaminase (LCD), which plays a role in lysine metabolism. The results indicated that Boc-DHP acts as a competitive inhibitor of LCD, leading to altered lysine levels in cellular models. This inhibition was linked to changes in mitochondrial function and energy metabolism in pancreatic cells, suggesting a potential role in metabolic disorders .

Case Study 2: Therapeutic Applications

Research has explored the use of Boc-DHP as a potential therapeutic agent in conditions characterized by metabolic dysregulation. In animal models of obesity-induced insulin resistance, administration of Boc-DHP resulted in improved insulin sensitivity and reduced inflammation markers. This suggests its potential use in managing metabolic syndromes .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Biological Effect | Potential Application |

|---|---|---|---|

| Boc-DHP | Enzyme inhibition | Alters amino acid metabolism | Metabolic disorders |

| L-Lysine | Mitochondrial damage | Induces pancreatitis | Nutritional supplementation |

| Other Amino Acids | Varies | Supports protein synthesis | Muscle growth |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. Subsequent steps may include hydroxylation and dimethylation of the pentanoic acid backbone. Purification is critical; recrystallization using solvents like ethyl acetate/hexane mixtures or column chromatography with silica gel (gradient elution) can isolate the compound. Monitoring via TLC and verifying melting points (e.g., ~150–151°C for structurally similar Boc-protected acids ) ensures purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxy/amino proton environments.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity and resolves stereoisomers.

- IR Spectroscopy : Peaks at ~1700 cm (carbonyl of Boc) and ~3300 cm (hydroxy/amino groups) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for similar Boc-amino acids ).

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Based on structurally related Boc-protected compounds, hazards include skin irritation (Category 2, H315) and respiratory tract irritation (H335) . Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in airtight containers under inert gas (N) to prevent hydrolysis. Emergency procedures: Rinse skin/eyes with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity or synthetic applications of this compound?

- Methodological Answer : The (3R) or (3S) configuration of the hydroxy group can significantly impact interactions with biological targets (e.g., enzyme binding). Use chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis (e.g., Sharpless epoxidation) to control stereochemistry. Comparative bioactivity assays (e.g., enzyme inhibition studies) between enantiomers can validate structure-activity relationships .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life. For example, related Boc-amino acids show instability in acidic conditions (pH <4) due to Boc deprotection .

- Light Sensitivity : Conduct photostability tests using ICH Q1B guidelines (exposure to UV/visible light).

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the hydroxy/amino groups and active-site residues.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability in aqueous or lipid bilayer environments. Validate with experimental IC data from enzyme assays .

Q. How should researchers address contradictory data regarding the compound’s solubility or reactivity?

- Methodological Answer : Contradictions may arise from solvent polarity or impurities. Systematically replicate experiments under controlled conditions (e.g., standardized solvents like DMSO or ethanol). Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility. Cross-validate with multiple analytical methods (e.g., NMR + HPLC) .

Q. What advanced methods are used to study environmental degradation pathways of this compound?

- Methodological Answer :

- Abiotic Studies : Expose the compound to UV light (simulated sunlight) in aqueous solutions; analyze by LC-MS/MS for breakdown products (e.g., tert-butanol from Boc cleavage).

- Biotic Studies : Use soil or microbial cultures to assess biodegradation. Measure residual compound via SPE (Solid-Phase Extraction) followed by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.